Bedaquililine fumarate is a diarylquinoline compound [] closely related to fluoroquinolones and chloroquine, with differences in their side-chain moiety []. It is an enantiomer [] and exists as a fumarate salt [, ]. Bedaquiline fumarate is recognized for its significant bactericidal and sterilizing activity against Mycobacterium tuberculosis []. Its novel mechanism of action makes it a crucial component in the fight against multidrug-resistant tuberculosis (MDR-TB) [, , ].
Bedaquiline fumarate exhibits a unique mechanism of action among anti-tuberculosis drugs. It targets the energy metabolism of Mycobacterium tuberculosis, specifically by inhibiting the proton pump of the mycobacterial ATP synthase [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), an essential energy-producing molecule for the survival of the bacteria, ultimately leading to bacterial cell lysis and death []. Notably, bedaquiline fumarate demonstrates activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis [].
Bedaquiline fumarate is primarily investigated for its use in treating MDR-TB, demonstrating efficacy in combination therapies for both pulmonary and extrapulmonary MDR-TB [, , , ].
Due to its poor water solubility, significant research focuses on developing formulations that enhance the bioavailability of bedaquiline fumarate []. Several approaches are explored, including:
Several studies focus on developing and validating analytical methods for the quantification of bedaquiline fumarate and its impurities [, , , ]. These methods include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2